Cas no 193634-36-5 ((2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid)

(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- L-PROLINE, 4-HYDROXY-1-(2-NAPHTHALENYLSULFONYL)-, (4R)-
- 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid
- 4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid
- 4-hydroxy-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid
- SMR001245657
- 193634-36-5
- HMS3077O11
- 4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid
- SR-01000046596
- MLS002163267
- CHEMBL1892907
- EN300-08160
- AKOS000116904
- SCHEMBL6945225
- SR-01000046596-1
- IEMGTWXFCBVWDG-UHFFFAOYSA-N
- CS-0291739
- 4-(Hydroxy)-1-(2-naphthalenesulphonyl)pyrrolidine-2-carboxylic acid
- Z56941008
- AKOS016042594
- L-Proline, 4-hydroxy-1-(2-naphthalenylsulfonyl)-, (4R)-
-
- インチ: InChI=1S/C15H15NO5S/c17-12-8-14(15(18)19)16(9-12)22(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14,17H,8-9H2,(H,18,19)
- InChIKey: IEMGTWXFCBVWDG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 321.06709375Da
- どういたいしつりょう: 321.06709375Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 103Ų
(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4980-1G |
(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 95% | 1g |
¥ 1,471.00 | 2023-04-05 | |
Enamine | EN300-08160-0.1g |
4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362409-1g |
4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 95% | 1g |
¥2407 | 2023-04-15 | |
Enamine | EN300-08160-10g |
4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 90% | 10g |
$1346.0 | 2023-10-28 | |
Enamine | EN300-87574-0.05g |
(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 95.0% | 0.05g |
$587.0 | 2025-02-19 | |
Enamine | EN300-08160-1g |
4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 90% | 1g |
$314.0 | 2023-10-28 | |
Enamine | EN300-08160-5g |
4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 90% | 5g |
$908.0 | 2023-10-28 | |
1PlusChem | 1P019QVY-1g |
(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 90% | 1g |
$450.00 | 2023-12-19 | |
1PlusChem | 1P019QVY-5g |
(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 90% | 5g |
$1185.00 | 2023-12-19 | |
1PlusChem | 1P019QVY-50mg |
(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
193634-36-5 | 95% | 50mg |
$124.00 | 2024-06-17 |
(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acidに関する追加情報
Introduction to (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic Acid (CAS No. 193634-36-5)
Compound with the chemical name (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid, identified by its CAS number 193634-36-5, is a molecule of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic structures that have garnered considerable attention due to their potential biological activities and mechanistic insights into various biochemical pathways.
The stereochemistry of this compound, specifically the configuration at the (2S,4R) positions, plays a crucial role in determining its pharmacological properties. The presence of a hydroxyl group at the 4-position and a 2-naphthylsulfonyl moiety at the 1-position introduces unique electronic and steric features that can influence its interactions with biological targets. Such structural attributes are often exploited in the design of molecules with enhanced binding affinity and selectivity.
In recent years, there has been a growing interest in the development of novel scaffolds based on pyrrolidine derivatives for their potential applications in treating various diseases. Pyrrolidine rings are common motifs in bioactive molecules, and modifications to this core structure can lead to compounds with diverse therapeutic profiles. The specific substitution pattern in (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid makes it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a tool for understanding enzyme mechanisms and drug action. The naphthylsulfonyl group, in particular, is known to interact with biological systems through hydrogen bonding and hydrophobic interactions. This feature has been leveraged in the design of inhibitors targeting enzymes such as kinases and proteases, which are implicated in numerous diseases.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy of drug candidates. The (2S,4R) configuration in (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid may contribute to its unique pharmacological profile by influencing its binding mode to biological targets. This underscores the need for rigorous structural analysis and characterization to fully understand its mechanism of action.
The synthesis of this compound presents an interesting challenge due to the complexity of its stereochemical framework. Advanced synthetic methodologies, including chiral resolution techniques and enantioselective catalysis, have been employed to achieve the desired configuration. These synthetic strategies not only highlight the synthetic chemist's ingenuity but also provide valuable insights into the construction of complex molecular architectures.
In vitro studies have begun to unravel the biological activity of (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid. Initial experiments suggest that it exhibits inhibitory activity against certain enzymes, although further research is needed to fully elucidate its spectrum of activity. The compound's ability to modulate enzyme function could make it a valuable scaffold for developing new therapeutics.
The potential applications of this compound extend beyond enzyme inhibition. Its structural features may also make it useful as a probe for studying protein-ligand interactions and as a starting point for designing molecules with improved pharmacokinetic properties. The hydroxyl group at the 4-position, for instance, could be further functionalized to enhance solubility or metabolic stability.
As research in medicinal chemistry continues to evolve, compounds like (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid will play an increasingly important role in drug discovery and development. Their unique structural features and potential biological activities make them attractive candidates for further exploration. By leveraging cutting-edge synthetic techniques and biophysical methods, scientists can unlock their full therapeutic potential.
The future directions for this compound include exploring its efficacy in preclinical models and evaluating its safety profile. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating laboratory findings into tangible therapeutic benefits. The journey from bench to bedside is long and challenging but offers immense rewards when innovative molecules like this one are brought forward as candidates for treating human disease.
193634-36-5 ((2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid) 関連製品
- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)
- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)
- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)
- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)
- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)
- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)
- 1806006-95-0(6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)
